molecular formula C14H20Cl4N2+2 B1215871 Chlorisondamine CAS No. 7701-62-4

Chlorisondamine

Cat. No.: B1215871
CAS No.: 7701-62-4
M. Wt: 358.1 g/mol
InChI Key: IXWDUZLHWJKVPX-UHFFFAOYSA-N
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Preparation Methods

Chlorisondamine can be synthesized through a series of chemical reactions involving the formation of its quaternary ammonium structure. The synthetic route typically involves the reaction of 4,5,6,7-tetrachloro-2-methylisoindoline with trimethylamine to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

Chlorisondamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions.

Properties

CAS No.

7701-62-4

Molecular Formula

C14H20Cl4N2+2

Molecular Weight

358.1 g/mol

IUPAC Name

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium

InChI

InChI=1S/C14H20Cl4N2/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15/h5-8H2,1-4H3/q+2

InChI Key

IXWDUZLHWJKVPX-UHFFFAOYSA-N

SMILES

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C

Canonical SMILES

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C

Key on ui other cas no.

7701-62-4

Pictograms

Irritant

Synonyms

Chloride, Chlorisondamine
Chlorisondamine
Chlorisondamine Chloride
Chlorisondamine Dichloride
Dichloride, Chlorisondamine
Ecolid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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